

Bode Catalyst 2 structure and synthesis pathway

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Compound of Interest

Compound Name: Bode Catalyst 2

Cat. No.: B8099522

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Executive Summary

N-Heterocyclic Carbenes (NHCs) have transcended their role as mere ligands to become powerful organocatalysts capable of "Umpolung" (polarity reversal) chemistry. Among these, the triazolium salts developed by Prof. Jeffrey Bode are industry standards for generating homoenolate and acyl azolium intermediates.

While commercial catalogs (e.g., Sigma-Aldrich Product 776092) designate the achiral 6,7-dihydro-2-mesityl-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate as "**Bode Catalyst 2**," this guide expands the scope to include the Chiral Aminoindanol-Derived Triazolium variants. These chiral scaffolds are the functional "workhorses" in modern drug development for enantioselective annulations, offering the stereochemical control required for regulatory compliance in API synthesis.

Structural Profile & Stereoelectronics

The Bode catalysts are distinguished by a bicyclic triazolium core. Unlike imidazolium carbenes, triazolium-derived carbenes are less basic and more nucleophilic, allowing for the reversible formation of the Breslow intermediate—a critical feature for oxidative esterifications and annulations.

Comparative Analysis of Bode Catalyst Generations

Feature	Bode Catalyst 1 (Achiral)	Bode Catalyst 2 (Commercial/Achiral)	Chiral Aminoindanol Catalyst (Advanced)
Core Structure	Triazolium (Monocyclic)	Pyrrolo-Triazolium (Bicyclic)	Indanol-fused Triazolium (Tricyclic)
N-Substituent	Mesityl	Mesityl	Mesityl / Pentafluorophenyl
Chirality	Achiral	Achiral (unless resolved)	Chiral (Single Enantiomer)
Primary Use	Standard Stetter Reaction	Benzoin / Achiral Annulation	Enantioselective Diels-Alder / Homoenolate
Electronic Nature	Electron-Rich	Tunable (Rigid Backbone)	Highly Rigid / Sterically Defined

Key Stereoelectronic Feature: The bicyclic backbone of the "Catalyst 2" family restricts the rotation of the N-aryl group, creating a defined chiral pocket when the aminoindanol scaffold is employed. This rigidity minimizes background racemic reactions.

Synthesis Pathway: Chiral Aminoindanol Triazolium

Note: While the commercial "**Bode Catalyst 2**" is achiral, the following protocol details the synthesis of the Chiral Aminoindanol-Derived Catalyst, as this is the high-value target for medicinal chemists requiring enantiopurity.

Retrosynthetic Logic: The tricyclic core is assembled via a "chiral pool" strategy starting from (1R,2S)-1-amino-2-indanol. The key challenge is the formation of the triazolium ring without racemizing the indanol backbone.

Step-by-Step Protocol

Reagents:

- (1R,2S)-1-Amino-2-indanol

- 5-Chlorovaleroyl chloride (for piperidine fused) or 4-Chlorobutyryl chloride (for pyrrolidine fused)
- Trimethyloxonium tetrafluoroborate (Meerwein's Salt)
- Phenylhydrazine (or Mesitylhydrazine)
- Triethyl Orthoformate^[1]

1. Lactam Formation (Cyclization Precursor)

- Action: Dissolve (1R,2S)-1-amino-2-indanol (1.0 equiv) in DCM with Et₃N (2.2 equiv) at 0°C.
- Addition: Dropwise addition of 4-chlorobutyryl chloride.
- Cyclization: The intermediate amide is treated with NaH or t-BuOK in THF to induce intramolecular displacement of the chloride, forming the bicyclic lactam.
- QC Check: ¹H NMR should show disappearance of N-H protons and distinct diastereotopic methylene signals.

2. Imidate Activation (O-Alkylation)

- Rationale: Lactams are unreactive toward hydrazines. We must activate the carbonyl oxygen.
- Protocol: Treat the lactam with Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in DCM at RT for 12 hours.
- Result: Formation of the cyclic imidate tetrafluoroborate salt.
- Critical: Moisture sensitivity. Perform under Argon.

3. Amidrazone Formation

- Action: Add Phenylhydrazine (1.05 equiv) directly to the imidate solution.
- Observation: The solution typically turns yellow/orange. Stir for 4–6 hours.

- Mechanism: The hydrazine displaces the methoxy group to form the amidrazone intermediate.

4. Triazolium Ring Closure

- Action: Swap solvent to MeOH (or use neat). Add Triethyl Orthoformate (excess) and heat to reflux (80°C) for 12 hours.
- Workup: Evaporate volatiles. Triturate the residue with Et₂O/EtOAc to precipitate the triazolium salt.
- Purification: Recrystallization from MeOH/Et₂O.

Visualization: Synthesis Workflow



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Figure 1: Synthetic route to the chiral aminoindanol-derived triazolium precatalyst.

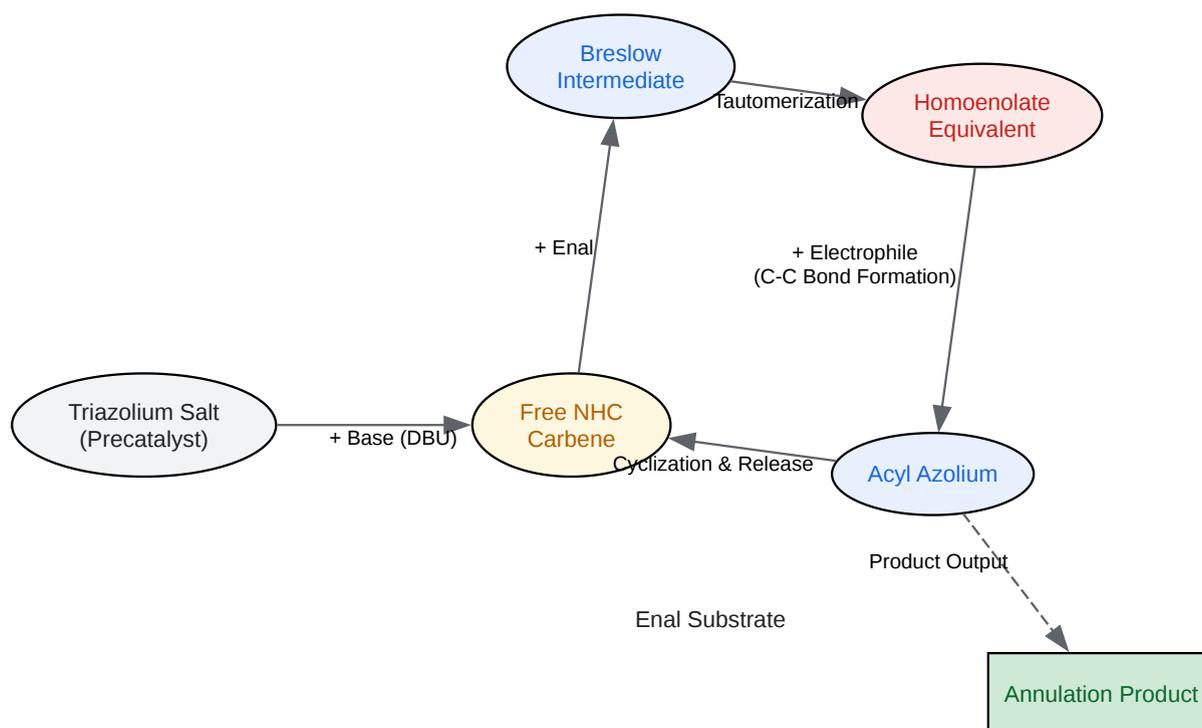
Mechanism of Action: The Homoenate Pathway

The power of **Bode Catalyst 2** lies in its ability to access the Homoenate pathway, distinct from the standard Benzoin (acyl anion) pathway.

- Activation: Base (e.g., DBU) deprotonates the triazolium C-H to generate the free carbene.
- Nucleophilic Attack: The carbene attacks an Enal (α,β -unsaturated aldehyde).
- Breslow Intermediate: A proton transfer generates the enaminol (Breslow intermediate).
- Homoenate Formation: Unlike saturated aldehydes, the conjugation allows the Breslow intermediate to act as a δ^3 -nucleophile (homoenate), attacking electrophiles at the β -carbon.

- Turnover: Cyclization releases the product and regenerates the free carbene.

Visualization: Catalytic Cycle



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Figure 2: The NHC catalytic cycle highlighting the homoenolate pathway used in annulation reactions.

Experimental Protocol: Hetero-Diels-Alder Reaction

Objective: Synthesis of enantiopure dihydropyridinones using **Bode Catalyst 2** (Chiral).

Self-Validating System:

- Internal Standard: Use 1,3,5-trimethoxybenzene to monitor conversion via NMR.
- Moisture Control: Reaction is sensitive to water; use flame-dried glassware.

Protocol:

- Setup: In a glovebox or under Argon, charge a vial with Chiral Bode Catalyst (10 mol%) and Enone (1.0 equiv).
- Solvent: Add anhydrous THF (0.1 M concentration).
- Base: Add DBU (10 mol%) or DIPEA (15 mol%). Note: The solution should turn yellow, indicating free carbene formation.
- Substrate: Add the Enal (1.5 equiv) slowly to suppress homodimerization.
- Reaction: Stir at RT for 12–24 hours.
- Quench: Filter through a short silica plug eluting with EtOAc.
- Analysis: Concentrate and analyze crude ¹H NMR for the characteristic dihydropyridinone alkene proton (typically δ 5.5–6.5 ppm).

References

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